4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
4-[1-(3-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-12-17(18(23)22(20-12)15-8-3-2-4-9-15)16(11-21(24)25)13-6-5-7-14(19)10-13/h2-10,16,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBPHPYLBRWIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Cyclization: Formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
- 4-[1-(2-Chlorophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol (): Structural Difference: Chlorine (2-position) replaces bromine (3-position). Impact: The 2-chlorophenyl group reduces steric hindrance compared to the 3-bromophenyl group. Chlorine’s lower polarizability and smaller atomic radius may decrease lipophilicity (Cl: 0.15 ų vs. The molecular mass is 357.79 g/mol, significantly lower than the brominated analogue . Synthesis: Both compounds likely share similar synthetic routes, such as nitroethylation of pyrazole precursors followed by halogenation.
Pyrazoline Derivatives with Antileukemic Activity ()
- 1-(3-bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h): Structural Difference: A pyrazoline core (non-aromatic) vs. aromatic pyrazole. The bromophenyl group is retained, but the nitroethyl and hydroxyl groups are absent. Biological Activity: Compound 2h exhibits cytotoxicity against HL-60 and K562 leukemia cells via caspase-3 activation. The absence of a nitro group in 2h suggests that cytotoxicity in bromophenyl-containing pyrazoles may depend on substituent flexibility and electronic interactions .
Halogen-Substituted Chalcones ()
- (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3): Structural Difference: A chalcone backbone vs. pyrazole. The 3-bromophenyl group is retained, but the nitroethyl and hydroxyl groups are replaced by a propenone chain. Electronic Effects: The bromophenyl group enhances electron-withdrawing effects in both compounds, but the chalcone’s α,β-unsaturated ketone allows for Michael addition reactivity, unlike the pyrazole derivative .
Bromophenyl-Containing Pyrazoles ()
- (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (): Structural Difference: A hydroxymethyl group replaces the nitroethyl chain. Molecular mass is 253.10 g/mol, lower due to the simpler substituent .
- 1-([1,1'-biphenyl]-4-ylcarbonyl)-5-(4-bromophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (): Structural Difference: A trifluoromethyl group and biphenyl carbonyl substituent replace the nitroethyl and methyl groups. Molecular mass is 489.28 g/mol, reflecting the bulky biphenyl group .
Azo-Linked Pyrazoles ()
- 4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol :
- Structural Difference : A diazenyl (-N=N-) group replaces the nitroethyl chain.
- Photochemical Reactivity : The azo group enables photoisomerization, which is absent in the nitroethyl derivative. This property is critical for applications in optoelectronics or photodynamic therapy .
Biological Activity
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features and has been the subject of various studies focusing on its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 396.24 g/mol. The presence of the bromophenyl and nitroethyl groups suggests potential interactions that may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including our compound of interest. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Bacillus subtilis | 128 | Weak |
| Proteus mirabilis | 32 | Moderate |
Anticancer Activity
In vitro studies have shown that 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exhibits cytotoxic effects against several cancer cell lines. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase activity and DNA fragmentation assays. The IC50 values for various cancer cell lines ranged from 10 to 25 µM, indicating promising anticancer potential.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Apoptosis Induction |
| MCF-7 | 20 | Apoptosis Induction |
| A549 | 12 | Apoptosis Induction |
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory properties in animal models. It was effective in reducing edema in paw inflammation models and inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest that the pyrazole derivative could be a candidate for developing anti-inflammatory drugs.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways and bacterial cell wall synthesis. Molecular docking studies have suggested that it binds effectively to targets such as cyclooxygenase (COX) enzymes and bacterial DNA gyrase.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of pyrazole compounds found that modifications at the 3-position significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Research on similar pyrazole derivatives indicated a correlation between structural modifications and increased cytotoxicity against various cancer cell lines, supporting the need for further exploration of this compound's structure-activity relationship .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazine hydrate and substituted ketones under reflux conditions. Key parameters include:
-
Stoichiometric ratios : Maintain a 1:1 molar ratio of hydrazine to ketone derivatives to avoid side reactions.
-
Catalysts : Use KOH (0.5 g per 0.003 mol substrate) to accelerate cyclization .
-
Reaction time : Monitor progress via TLC; typical reflux durations range from 5–8 hours.
-
Workup : Acidify with HCl post-reaction to precipitate the product, followed by ethanol recrystallization for purity .
Reaction Condition Optimization Strategy Yield Range Solvent Ethanol (15 mL/g substrate) 70–85% Temperature Reflux (78–85°C) 75–90% Stoichiometry 1:1 hydrazine:ketone Avoids oligomerization
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves stereochemistry and crystal packing; used in structurally analogous bromophenyl-pyrazole derivatives to confirm bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while the pyrazole-OH proton is deshielded (δ 10.2–11.5 ppm) .
- ¹³C NMR : Nitroethyl carbons resonate at δ 70–80 ppm, and the pyrazole-C5 (OH-bearing) at δ 145–150 ppm .
- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
Advanced Research Questions
Q. How can computational modeling and structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- SAR Strategy :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-bromophenyl moiety to modulate electronic properties and binding affinity to target enzymes .
- Pharmacophore modeling : Map hydrophobic (bromophenyl), hydrogen-bonding (pyrazole-OH), and steric (methyl group) features using software like Schrödinger Suite .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Stepwise Resolution :
Cross-validate techniques : Compare NMR assignments with X-ray crystallography data (e.g., confirm nitroethyl conformation via crystallographic torsion angles) .
Dynamic effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in pyrazol-5-ol) .
Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in crowded aromatic regions .
Q. What strategies are effective for evaluating the compound’s potential as a kinase inhibitor in cancer research?
- In vitro assays :
- Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays (IC₅₀ values < 1 µM indicate high potency) .
- Apoptosis assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and measure caspase-3 activation via fluorometric substrates .
- In silico docking : Simulate binding to kinase ATP pockets (e.g., PDB: 1M17) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
